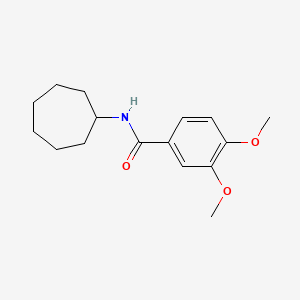

![molecular formula C16H20N4O3 B5556004 N-1,9-dioxaspiro[5.5]undec-4-yl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5556004.png)

N-1,9-dioxaspiro[5.5]undec-4-yl-1H-1,2,3-benzotriazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds typically involves the construction of the 1,5-dioxaspiro[5.5]undecane framework, coupled with a benzotriazole unit. For example, a derivative, 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate (DBH), was prepared, showcasing the intricate synthetic routes employed to create such complex molecules (Zeng, Wang, & Zhang, 2021).

Molecular Structure Analysis

The crystal structure analysis of similar compounds reveals detailed insights into their molecular configuration. For instance, DBH was confirmed to belong to the triclinic, P-1 space group, featuring a 2D-net framework assembled via hydrogen bonds. Such analyses are crucial for understanding the molecular geometry and the potential interactions in various applications (Zeng, Wang, & Zhang, 2021).

Chemical Reactions and Properties

Compounds with the 1,5-dioxaspiro[5.5]undecane and benzotriazole units participate in a variety of chemical reactions, influenced by their functional groups. The presence of benzotriazole offers nucleophilic sites for reactions, whereas the spirocyclic structure might influence the reactivity and selectivity of these molecules. Although specific reactions for "N-1,9-dioxaspiro[5.5]undec-4-yl-1H-1,2,3-benzotriazole-5-carboxamide" are not detailed, studies on related compounds provide insights into possible reaction pathways and the impact of structural features on their chemical behavior.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are determined by the molecular structure. For DBH, its crystalline form and thermodynamic properties were extensively studied, indicating the influence of the molecular structure on its physical characteristics (Zeng, Wang, & Zhang, 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, can be inferred from theoretical and experimental studies. Quantum chemical computations and simulated FT-IR spectra provide valuable information on the electronic structure and potential reactivity sites within the molecule. The study of DBH illustrates how these analyses contribute to a comprehensive understanding of a compound's chemical behavior (Zeng, Wang, & Zhang, 2021).

Applications De Recherche Scientifique

Crystallography and Structural Analysis

The study of 1,5-dioxaspiro[5.5] derivatives, closely related to N-1,9-dioxaspiro[5.5]undec-4-yl-1H-1,2,3-benzotriazole-5-carboxamide, includes the crystal structure and thermodynamic properties. A specific derivative coupled with a benzimidazole moiety was prepared, and its crystal structure was analyzed, confirming its triclinic, P-1 space group classification. This research also included quantum chemical computations to better understand the molecule's structure and properties, with the B3LYP/6-311g (d, p) method providing a good fit for the molecular structure. These findings are significant for designing compounds with desired physical and chemical properties for various applications (Zeng, Wang, & Zhang, 2021).

Organic Synthesis and Antitumor Activity

Another area of application involves the synthesis of derivatives with potential antitumor activity. For instance, dibenzo[1,4]dioxin-1-carboxamides, which share structural similarities with the compound , have been synthesized and evaluated for antitumor activity. These compounds, acting as DNA-intercalating agents, demonstrated activity against P388 leukemia and Lewis lung carcinoma, suggesting a mechanism of action different from classical intercalators and potential utility in overcoming drug resistance (Lee, Palmer, Boyd, Baguley, & Denny, 1992).

Antimicrobial and Antioxidant Activities

Research into N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide derivatives has demonstrated promising antimicrobial and antioxidant activities. These compounds were synthesized using various catalysts and tested against several microorganisms, showing good antimicrobial activity and potent radical scavenging and ferrous ion chelating activity. Such findings underscore the potential of these derivatives in developing new antimicrobial and antioxidant therapies (Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, & Vinoda, 2016).

Propriétés

IUPAC Name |

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-2H-benzotriazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c21-15(11-1-2-13-14(9-11)19-20-18-13)17-12-3-6-23-16(10-12)4-7-22-8-5-16/h1-2,9,12H,3-8,10H2,(H,17,21)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFCRKZLUHVONX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCOCC2)CC1NC(=O)C3=CC4=NNN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1,9-dioxaspiro[5.5]undec-4-yl-1H-1,2,3-benzotriazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

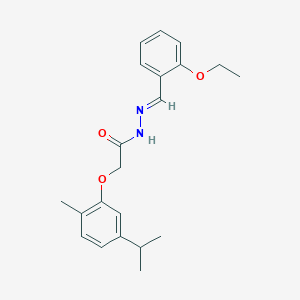

![[(3R*,4R*)-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5555931.png)

![(1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-3-piperidinyl)methanol](/img/structure/B5555940.png)

![(1S*,5R*)-3-[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555947.png)

![9-[1-(2-chloro-6-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5555949.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5555950.png)

![3-(2-phenylpropyl)-8-(3-pyridin-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555958.png)

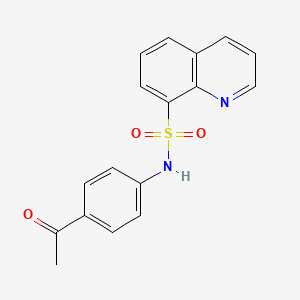

![(4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5555960.png)

![2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5555974.png)

![(1S*,5R*)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555979.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5555991.png)

![4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5556013.png)